molecular formula C8H14O3 B560935 2-Methyl-5-oxopentan-2-yl acetate CAS No. 110086-93-6

2-Methyl-5-oxopentan-2-yl acetate

Cat. No.: B560935
CAS No.: 110086-93-6
M. Wt: 158.197
InChI Key: CCVZQYSFWDNPSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-oxopentan-2-yl acetate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3 . The Canonical SMILES representation is CC(=O)OC(C)(C)CCC=O .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 158.19 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 149 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • The compound was used in the synthesis of (±)-sydowic acid, a fungal metabolite isolated from Aspergillus sydowi, through a process involving oxidation with alkaline permanganate or treatment with N-bromosuccinimide (Vijayasarathy, Mane, & Rao, 1977).
    • It was involved in acid-catalyzed rearrangements in the furan series, leading to various reaction products (Greene & Lewis, 1978).
  • Biological and Metabolic Studies :

    • In rat pancreatic islets, 4-methyl-2-oxopentanoate was shown to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity, suggesting its role in cellular metabolism (Hutton, Sener, & Malaisse, 1979).
  • Medicinal Chemistry and Drug Development :

    • The compound was utilized in the synthesis of novel pharmaceutical intermediates, indicating its significance in drug discovery and development (Min, 2015).
  • Organic Chemistry and Compound Synthesis :

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxopentan-2-yl acetate is not well-documented in the literature .

Safety and Hazards

The safety and hazards associated with 2-Methyl-5-oxopentan-2-yl acetate are not well-documented in the literature .

Properties

IUPAC Name

(2-methyl-5-oxopentan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZQYSFWDNPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695354
Record name 2-Methyl-5-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110086-93-6
Record name 2-Methyl-5-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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